Silicon dioxide, also known as silicon (IV) oxide, is a chemical compound with the formula . It is a major component of the Earth's crust and exists in various forms, including crystalline and amorphous structures. The most common crystalline forms are quartz, tridymite, and cristobalite. Silicon dioxide has a high melting point of approximately 1,713 °C and a boiling point of about 2,950 °C. Its density is around 2.648 g/cm³
Silicon dioxide has a wide range of applications across various industries: These interactions highlight the compound's versatility and importance in both industrial applications and natural processes. Silicon dioxide can be synthesized through several methods: Research has shown that silicon dioxide interacts with various substances under specific conditions: Several compounds share similarities with silicon dioxide, each possessing unique properties: Silicon dioxide stands out due to its abundance in nature, structural versatility, and extensive industrial applications compared to these similar compounds
Health Hazard
Compound Formula Key Characteristics Silica Gel Amorphous form used for moisture control Silicon Carbide Known for its hardness and thermal conductivity Aluminosilicates Contains aluminum; used in ceramics Titanium Dioxide Widely used as a pigment due to its brightness
Physical Description
Other Solid; Dry Powder, Water or Solvent Wet Solid; Pellets or Large Crystals; NKRA; Dry Powder; Dry Powder, Pellets or Large Crystals
Dry Powder, Water or Solvent Wet Solid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid
Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Dry Powder; Dry Powder, Liquid
Liquid; Other Solid; Dry Powder, Other Solid; Dry Powder
Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Dry Powder, Other Solid; Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid, Other Solid; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder
Other Solid; Dry Powder
White, fluffy powder or granules. Hygroscopic
Colorless, odorless solid. [Note: A component of many mineral dusts.]; [NIOSH]
Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH]
Solid; [IUCLID] Off-white odorless powder; [Acros Organics MSDS]
Solid
FINE WHITE POWDER.
COLOURLESS OR WHITE CRYSTALS.
Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Color/Form
Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid
Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.
Transparent crystals
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
4046 °F
2230 °C
>2200 °C
Heavy Atom Count
Taste
Density
2.2 @ 25 °C
2.6
Colorless crystals or white powder; odorless and tasteless; density: 2.2-2.6; soluble in molten alkai when finely divided and amorphous /Silicon dioxide/
Density = 2.20 g/cm; Refractive index = 1.459; Surface tension = 5.200 @ 298 K (calc); Thermal conductivity = 1.37 W/m-deg K at 298 deg K ; Heat of Formation = -903.2 kJ/mol at 298 deg K; Heat Capacity = 37.94 J/mol-deg K at 298 deg K; Dielectric Constant = 3.8 /Corning 7940 fused silica/
Density = 2.648 /alpha-Quartz/ /from table/
Density = 2.269 /alpha-Tridymite/ /from table/
Density = 2.318 /alpha-Cristobalite/ /from table/
Density = 2.909 /Coesite/ /from table/
Density = 4.287 /Stishovite/ /from table/
2.3 g/cm³
2.20
Odor
Melting Point
3110 °F
1710 °C
1716 - 1736 °C
1713 °C
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 122 of 1712 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 1590 of 1712 companies with hazard statement code(s):;
H350 (11.76%): May cause cancer [Danger Carcinogenicity];
H372 (66.04%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (21.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Pharmacology
Mechanism of Action
In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.
This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring; b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring; c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring; d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.
/The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.
/The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.
For more Mechanism of Action (Complete) data for CRYSTALLINE SILICA (32 total), please visit the HSDB record page.
Vapor Pressure
approx 0 mm Hg
10 mm Hg @ 1732 °C
0 mmHg (approx)
Pictograms
Impurities
Other CAS
13778-37-5
13778-38-6
14464-46-1
14639-89-5
14808-60-7
15468-32-3
15723-40-7
17679-64-0
60676-86-0
92283-58-4
99439-28-8
112945-52-5
112926-00-8
61790-53-2
91053-39-3
68855-54-9
308075-07-2
11126-22-0
308066-74-2
14808-60-7;1317-79-9
Absorption Distribution and Excretion
Inhalation studies with rats... indicate that the long-term clearance of quartz after inhalation is slow and biphasic, whereas amorphous silica dusts are cleared more rapidly. The absolute amount of silica dust eliminated increased with lung burden, but the efficiency of the elimination was either constant or decreased with time. ...The half-life lung clearance of rats exposed via inhalation to an amorphous silica suspension (Ludox ) at concentrations up to 150 mg/cu m was about 50 days.
A study /in (1983)/, showed that the total silica content in the lungs of guinea pigs exposed by inhalation for up to 2 years to a cristobalite sample or to amorphous silica (at dust concentrations of 150 mg/cu m or 100 mg/cu m , respectively) increased linearly over 21 months, without evidence that lung retention rates changed with time. ...The maximum lung content of cristobalite was only 68 mg/lung, whereas that of amorphous silica was 120 mg/lung. The total amount of accumulated silica varied inversely with the degree of pulmonary damage. /It was/ suggested that silica dust producing cell damage may be more efficiently cleared from the lung than are the less toxic amorphous forms. However, this difference also could be due to different rates of deposition for the two dust forms. The cristobalite sample, which was 45% cristobalite and 55% diatomaceous earth, was significantly coarser (and less likely to deposit in the lungs) than the amorphous silica, which contained 100% diatomaceous earth. Also, tissue changes induced by cristobalite could have altered particle deposition.
In a long-term inhalation study with guinea pigs, ...the amount of silica retained as a result of 8-hr/day exposures to amorphous silica (Hi-Sil 233) /was compared/ with that retained during inhalation of quartz dust for a comparable 12-month period. Guinea pigs that inhaled quartz dust at a concentration of 106 mg/cu m retained between 500 and 600 mg of silica, whereas <10 mg of dust was retained in those that inhaled 126 mg/cu m of amorphous silica. After 12 months of exposure, the relative silica content (silica mass/lung mass) decreased in guinea pigs exposed to quartz dust, but continued to increase slowly in the animals exposed to the amorphous silica. This difference was explained by an increasing nonsiliceous materials content (e.g., collagen, minerals) in the lungs of the quartz-exposed animals associated with the progressive deposition of fibrous tissue in the lungs. Six months after cessation of exposure, the silica content of the lungs of Hi-Sil 233-exposed animals was similar to that of untreated controls. This lack of accumulation may be due, in large part, to the higher solubility of amorphous silica compared to quartz... . By comparison, the elimination of silica from the quartz-exposed guinea pigs was negligible, and the silicotic lesions continued to progress during this elimination phase.
For more Absorption, Distribution and Excretion (Complete) data for AMORPHOUS SILICA (6 total), please visit the HSDB record page.
Rats were exposed for 6 hr/day, on 5 days/week, for up to 13 weeks to 3 mg/cu m crystalline... Lung burdens were 819... ug for crystalline...
Deposition of particles in the respiratory bronchioles and proximal alveoli results in slow clearance, interaction with macrophages and a greater likelihood of lung injury. This contrasts with deposition on the conducting airways where the majority of the particles are cleared by the mucociliary escalator. Therefore, quartz particles with an aerodynamic diameter below 10 um are likely to be the most harmful to humans.
There are few data on human lung quartz-dust burdens that allow conclusions to be drawn about deposition or clearance. However, quartz is found in the bronchoalveolar macrophages and sputum of silicotic patients. Also, at autopsy, there is wide variation in the masses and proportions of quartz retained in the lung. For example... 25-264 mg /were reported/ per single lung at autopsy in hard-rock miners with 14-36 years of exposure; these miners had variable amounts of pathological response but there was not a good correlation between lung crystalline quartz content and pathological score. The well-documented effect of smoking on clearance is a further confounding factor in drawing conclusions about clearance kinetics in humans.
The physico-chemical changes in quartz that result from residence in the lung could be an important factor in determining the continuing toxicity of quartz to the lung following deposition. As a response to the rejection of the 'mechanical model' of silicosis, which had propounded that any particle with 'sharp or jagged edges' might injure tissue, a solubility theory of silicosis was proposed. The solubility theory was based on the release from silica of silicic acid, which was considered to be a 'protoplasmic poison.' In fact very little dissolution occurs; for example, 9 mg SiO2 (0.45%) was released from 2 g crystalline silica placed in ascitic fluid for two weeks. Current theories no longer consider that the dissolution of quartz contributes substantially to its clearance or to changes in its biological activity. Indeed there is evidence of enrichment of crystalline silica in lungs of individuals exposed to hard rock compared to the dust in the air they breathed, suggesting that crystalline silica is less-efficiently cleared, either by dissolution or mechanical clearance, than the non-silica mineral components of the dust... biopersistence was assessed in occupationally exposed subjects by counting silica particles in bronchoalveolar lavage (BAL) fluid after varying periods of time since their last occupational exposure. Crystalline silica was found to be among the most biopersistent of non-fibrous mineral particles.
For more Absorption, Distribution and Excretion (Complete) data for CRYSTALLINE SILICA (17 total), please visit the HSDB record page.
Associated Chemicals
silicic acid; 1343-98-2
silica gel; 63231-67-4
amorphous silica fume; 69012-64-2
For more Associated Chemicals (Complete) data for AMORPHOUS SILICA (11 total), please visit the HSDB record page.
Tridymite; 15468-32-3
Cristabolite;14464-46-1
Quartz; 14808-60-7
Silicon dioxide; 7631-86-9
Tripoli; 1317-95-9[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V68 (1997) 42]
Wikipedia
Silicon dioxide
Cristobalite
Chrysoprase
Quartz
Coesite
Agate
Tridymite
Amethyst
Maghemite
Chalcedony
Use Classification
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> FILTERING_AID; -> JECFA Functional Classes
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens
Cosmetics -> Bulking; Viscosity controlling; Anticaking; Abrasive; Absorbent; Opacifying
Methods of Manufacturing
The manufacturing process for pyrogenic silicas is based mainly on the combustion of volatile silanes, especially silicon tetrachloride, in an oxygen-hydrogen burner. Primary particles (7-50 nm particle size) of amorphous silica fuse together in the high-temperature flame to yield stable aggregates of between 100 and 500 nm in diameter. These aggregates form micron-sized agglomerates. The finely divided silica is separated from the hydrochloric acid-containing off-gas stream in filter stations. The hydrochloric acid content of the product is commonly reduced to less than 100 ppm by desorbing the hydrochloric acid with air in a fluid-bed reactor. Pyrogenic silica appears as a fluffy white powder.
All forms of synthetic amorphous silicas can be surface-modified either physically or chemically. Methods for chemical modification of the silica particle surface (e.g. silylation) are many and various. Most common treating agents are organosilicon compounds.
DIATOMITE: FROM OPEN PIT MINING; SILICA GEL-REACTION OF SODIUM SILICATE & A MINERAL ACID; SILICA AEROGEL: TREATMENT OF A WET HYDROGEL WITH A WATER-MISCIBLE ORGANIC LIQUID; COLLOIDAL SILICA: PEPTIZATION OF SILICA HYDROGEL OR BY DESTABILIZATION OF ALKALI SILICATES.
Diatomite is mined almost exclusively by opencast methods, using bulldozers and other similar equipment to remove the material. Some diatomite is mined underground in Europe, Africa, South America and Asia. In one operation in Iceland, where the mineral lies under water, slurried material is transferred by a pipeline to a processing plant...The processing methods for crude material are fairly uniform worldwide. The general procedure...can be schematized as follows: Preliminary size reduction; drying, grinding; dried, fine diatomite; /heated in/ furnace, 800-1000 C; grinding; calcined diatomite; /treated with/ alkaline flux, 1000-1200 C; grinding /to form/ flux-calcined diatomite. Calcination and, even more so, flux calcination yields a considerable amount (up to 65%) of crystalline material (cristobalite).
Two different kinds of production may be distinguished: (i) the processing of naturally occurring quartz; and (ii) the hydrothermal culturing of quartz. The largest reserves of highly pure quartz occur in Brazil. Minor deposits are found in Angola, India, Madagascar and the United States. Hydrothermally cultured quartz crystals are of major economic importance and their use is growing rapidly. Hydrothermal synthesis consists of crystal growth or reaction at high pressure and temperature in aqueous solution in sealed steel autoclaves. Synthetic quartz crystal production is concentrated in Japan, Russia and the United States. Smaller production capacity exists in Belgium, Brazil, Bulgaria, China, France, Germany, the Republic of South Africa and the United Kingdom.
Silica bricks are manufactured from mixtures of ground quartz arenite and quartzite and are fired at 1,450-1,600 °C. They are used in certain high-temperature processes and are generally produced in batches. Silica used in refractories must contain > 93% in weight SiO2. Quartz is mostly transformed into cristobalite, but tridymite is also formed under the action of mineralizers (mainly CaO). The brick consists of nearly equal amounts of cristobalite, tridymite, residual quartz and a glass phase.
Calcination /of diatomite/ and, even more so, flux calcination yield a considerable amount (up to 65%) of crystalline material (cristobalite).
General Manufacturing Information
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Fabricated Metal Product Manufacturing
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Petrochemical Manufacturing
Mining (except Oil and Gas) and support activities
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Construction
All Other Basic Inorganic Chemical Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Furniture and Related Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Transportation Equipment Manufacturing
Printing Ink Manufacturing
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Construction
Rubber Product Manufacturing
Utilities
Wholesale and Retail Trade
Printing and Related Support Activities
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Petrochemical Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Construction
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Utilities
Plastics Product Manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Industrial Gas Manufacturing
Paper Manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Furniture and Related Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Construction
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Silica: ACTIVE
Cristobalite (SiO2): ACTIVE
Silica, vitreous: ACTIVE
Kieselguhr: ACTIVE
Amorphous silica is composed of SiO , but the SiO molecule is randomly linked, forming no repeating pattern. Naturally occurring sediments or rock that contain amorphous forms of silica (i.e., those with nontetrahedral orientations) include diatomite or diatomaceous earth, a hydrated form (e.g., opal), and an unhydrated form, flint. Diatomaceous earth is a loosely coherent, chalk-like sediment from unicellular algae that contains up to 94% SiO.. Commonly encountered synthetic amorphous silicas, according to their method of preparation, are SiO gel (silica G), precipitated SiO (silica P), and fumed SiO (silica F). The most outstanding characteristics of synthetic amorphous silicas are their small ultimate particle size and high specific surface area, which determine their numerous applications.
Diatomaceous earth (DE) is a geological deposit consisting of the fossilized skeletons of numerous species of siliceous marine and fresh water unicellular organisms, particularly diatoms and other algae. Many of these fossilized sedimentary layers originated at least 20 million years ago in the lakes and seas of the Eocene and Miocene epochs. After quarrying, crushing and milling, a fine light dust is obtained, containing porous particles with certain abrasive properties and the ability to absorb lipids to about three or more times the particle mass. Any diatomaceous earth with high oil absorbing capacity is a potential insecticide. Beyond the absorbing capacity, the size of particles, uniformity and shape of the particles, pH, and the purity of formulation affect the compound's insecticidal efficacy. Insecticidal diatomaceous earth should be a highly pure amorphous silica, having particles of equal diameter (< 10 m), pH < 8.5, containing the least possible number of clay particles and less than 1% crystalline silica. The particles of diatomaceous earth are easily picked up by rough bodied insects. The particles damage the cuticle through hydrocarbon absorption and abrasion making the cuticle permeable to water which rapidly leaves the insect's body causing death from desiccation.
/Cab-O-Sil is/ free flow additive to powders, granules
Hydrophilic and hydrophobic forms have been utilized. Particle sizes vary from millimicron upward... Pharmaceutical uses usually require 0.1-3.0% concentrations and FDA permits up to 2% by weight of finished feed as anticaking agent... .
Quartz particles often have a perturbed external amorphous layer (known as the Beilby layer). Removal of this layer by etching improves the crystallinity and increases the fibrogenic potential of the dust.
The health effects of occupational silica exposure probably have been known since humans began to mine and smelt precious ores, to make glass, and to cut stone, all of which produced high dust levels and, consequently, dust diseases in the lungs. The industrial revolution brought power tools to the workplace, resulting in high dust exposures in occupations such as knife grinding, mining and tunneling, metallurgy, flint grinding, pottery making, and sandblasting. Workers in many of these dusty industries had severe respiratory diseases that shortened their lives markedly compared to employees in other trades. Discovering and understanding the role that silica played in conditions variously named "miners' phthisis", "potters' rot" or "potters' asthma", or "industrial consumption" did not occur until the first decades of the 20th century. In 1915, the British physician Edgar Collis demonstrated that the lung disease of many "dusty trades" workers was silicosis (or silicotuberculosis), and that it was caused by the inhalation of "free" or crystalline silica dust.
The worst cluster of acute silicosis in the United States occurred during the building of the Gauley Bridge hydroelectric tunnel at Hawk's Nest, WV, during the Depression years of 1930 and 1931. In this disaster, there were 2,000 African-American and white tunnel construction workers digging through high-silica rock without any respiratory protection. As a result, an estimated 400 men died on site, and 1,500 were disabled with acute silicosis.
Analytic Laboratory Methods
Method 4500-Silicon E. Heteropoly Blue Method for the determination of silicon in water and wastewater. Ammonium molybdate at pH approximately 1.2 reacts with silica and any phosphate present to produce heteropoly acids. Oxalic acid is added to destroy the molybdophosphoric acid but not the molybdosilicic acid. The intensity of the yellow color is proportional to the concentration of ''molybdate-reactive'' silica. Silica does not react with molybdate even though it is capable of passing through filter paper and is not noticeably turbid. The yellow molybdosilicic acid is reduced by means of aminonaphtholsulfonic acid to heteropoly blue. The blue color is more intense than the yellow of Method D and provides increased sensitivity. Tannin, large amounts of iron, color, turbidity, sulfide, and phosphate interfere. Approximately 1 mg SiO2/l can be detected in 50 ml nessler tubes. A synthetic sample containing 5.0 mg SiO2/l, 10 mg Cl-/l, 0.200 mg NH3-N/L, 1.0 mg NO3-N/L, 1.5 mg organic N/L, and 10.0 mg PO4(-3)/L in distilled water was analyzed in 11 laboratories by the heteropoly blue method, with a relative standard deviation of 27.2% and a relative error of 3.0%. The method detection concentration is 20 ug/l.
EPA Method 200.7. Inductively Coupled Plasma-Atomic Emission Spectrophotometric Method for the determination of dissolved, suspended or total elements in drinking water, surface water, and domestic and industrial wastewaters. Silica (SiO2) is analyzed at a wavelength of 288.158 nm and has an estimated detection limit of 58 ug/l.
Method 4500-Silica C. Gravimetric Method for the determination of silica in water and wastewater. Hydrochloric acid decomposes silicates and dissolved silica, forming silicic acids that are precipitated as partially dehydrated silica during evaporation and baking. Ignition completes dehydration of the silica. The nonvolatile residue is weighed and silica is determined as loss on volatilization. Perchloric acid which will recover more silica may be used to dehydrate the silica instead of hydrochloric acid. Use reagents and distilled or deionized water low in silica. The accuracy is limited both by the finite solubility of silica in water under the conditions of analysis and by the analytical balance sensitivity. A precision of approximately + or - 0.2 mg SiO2.
For more Analytic Laboratory Methods (Complete) data for AMORPHOUS SILICA (14 total), please visit the HSDB record page.
Quartz, tridymite and cristobalite can be distinguished by X-ray diffraction because their strongest reflections (i.e. peaks in the diffractograms) are different. The detection limit in respirable dust samples is about 5 ug for quartz and 10 ug for cristobalite; these limits approximate to an atmospheric level of 0.01-0.02 mg/cu m for a 0.5 cu m air sample.
In view of the most recent results, bulk analysis alone does not appear to be sufficient to predict the level of biological activity - it is largely the exposed surface of silica that determines its toxicity. Clay occlusion of respirable quartz particles may be detected by low-voltage scanning electron microscopy X-ray analysis.
Method: NIOSH 7500, Issue 3, Silica, Crystalline by X-Ray Powder Diffraction; Analyte: quartz, cristobalite, tridymite; Matrix: air; Detection Level: 0.005 mg SiO2 per sample.
Storage Conditions
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Interactions
Ameliorating effects of /poly-2-vinylpyridine-N-oxide/ PVNO were observed for pulmonary damage from colloidal SiO2
13 lead chromate-based pigments were assayed for mutagenicity and toxicity using Salmonella typhimurium TA100 with and without S9, both in the presence and absence of the chelating agent, nitrilotriacetic acid (NTA). In general, the use of NTA to solubilize the compounds resulted in /enhanced/ mutagenicity and/or toxicity ... . Encapsulation of pigments with amorphous silica rendered these pigments non-mutagenic and non-toxic, indicating that the active moieties were biologically unavailable to the bacteria.
Lazaroid (U-75412E) scavenges .OH radicals generated by crystalline silica-mediated reaction from H2O2 and inhibits lipid peroxidation in macrophages induced by these particles.
Occupational studies have found that the major source of co-morbidity with silicosis is infection by Mycobacterium tuberculosis (TB).
Dates
Explore Compound Types